molecular formula C30H44ClNPPd B2641318 Palladium;2-phenylaniline;tricyclohexylphosphane;chloride CAS No. 1353658-81-7

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Cat. No. B2641318
CAS RN: 1353658-81-7
M. Wt: 591.53
InChI Key: HEUSPDIUZCDONR-UHFFFAOYSA-M
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Description

Synthesis Analysis

Palladium catalysts are most widely employed in Suzuki coupling. Normally, the active Pd catalyst consist of two parts: precursors and ligands . The synthesis of palladium in a nano scale has been detailed in the twenty-first century .


Molecular Structure Analysis

The molecular structure of similar compounds such as Dichlorobis(tricyclohexylphosphine)palladium(II) and Bis(triphenylphosphine)palladium(II) dichloride have been studied .


Chemical Reactions Analysis

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be used to catalyze various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation and intramolecular alkane arylation adjacent to amides and sulfonamides .


Physical And Chemical Properties Analysis

Palladium belongs to group 10 in the periodic table, but the configuration of its outermost electron shells (Pd 4d 10 5s 0) is very much atypical as compared to other members of the group. It is the least dense and has the lowest melting point out of all the platinum group metals .

Safety and Hazards

Palladium(II) chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be corrosive to metals, harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

With the rapid development of nanotechnologies, palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions . The high material cost of palladium naturally restricts its application, nevertheless nanopalladium or its alloy clusters have been extensively investigated .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palladium(II) chloride", "2-phenylaniline", "tricyclohexylphosphane", "sodium carbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylaniline in chloroform and add tricyclohexylphosphane. Stir the mixture for 30 minutes.", "Step 2: Add palladium(II) chloride to the mixture and stir for an additional 30 minutes.", "Step 3: Add sodium carbonate to the mixture to neutralize the solution.", "Step 4: Filter the mixture to remove any solids.", "Step 5: Add ethanol to the filtrate to precipitate the product.", "Step 6: Collect the product by filtration and wash with ethanol.", "Step 7: Dry the product under vacuum to obtain Palladium;2-phenylaniline;tricyclohexylphosphane;chloride." ] }

CAS RN

1353658-81-7

Product Name

Palladium;2-phenylaniline;tricyclohexylphosphane;chloride

Molecular Formula

C30H44ClNPPd

Molecular Weight

591.53

IUPAC Name

palladium;2-phenylaniline;tricyclohexylphosphane;chloride

InChI

InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1

InChI Key

HEUSPDIUZCDONR-UHFFFAOYSA-M

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd]

solubility

not available

Origin of Product

United States

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